1-O'-tert-butyl 3a-O-ethyl (3aR,6aS)-spiro[1,2,3,4,5,6a-hexahydrocyclopenta[c]pyrrole-6,4'-piperidine]-1',3a-dicarboxylate
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Overview
Description
1-O’-tert-butyl 3a-O-ethyl (3aR,6aS)-spiro[1,2,3,4,5,6a-hexahydrocyclopenta[c]pyrrole-6,4’-piperidine]-1’,3a-dicarboxylate is a complex organic compound characterized by its spirocyclic structure. This compound is notable for its unique arrangement of cyclopentane and piperidine rings, which are fused together in a spiro configuration. The presence of tert-butyl and ethyl groups further adds to its structural complexity.
Preparation Methods
The synthesis of 1-O’-tert-butyl 3a-O-ethyl (3aR,6aS)-spiro[1,2,3,4,5,6a-hexahydrocyclopenta[c]pyrrole-6,4’-piperidine]-1’,3a-dicarboxylate typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the tert-butyl and ethyl groups. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired stereochemistry and yield. Industrial production methods may involve optimizing these conditions to scale up the synthesis while maintaining purity and efficiency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Reduction: The addition of hydrogen atoms, which can change the oxidation state of the compound.
Substitution: The replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
1-O’-tert-butyl 3a-O-ethyl (3aR,6aS)-spiro[1,2,3,4,5,6a-hexahydrocyclopenta[c]pyrrole-6,4’-piperidine]-1’,3a-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific context in which the compound is used, such as its therapeutic or industrial applications.
Comparison with Similar Compounds
Compared to other spirocyclic compounds, 1-O’-tert-butyl 3a-O-ethyl (3aR,6aS)-spiro[1,2,3,4,5,6a-hexahydrocyclopenta[c]pyrrole-6,4’-piperidine]-1’,3a-dicarboxylate is unique due to its specific arrangement of functional groups and stereochemistry. Similar compounds include other spirocyclic molecules with different substituents or ring structures, such as spiro[cyclopentane-pyrrolidine] derivatives. The uniqueness of this compound lies in its specific combination of tert-butyl and ethyl groups, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C19H32N2O4 |
---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
1-O'-tert-butyl 3a-O-ethyl (3aR,6aS)-spiro[1,2,3,4,5,6a-hexahydrocyclopenta[c]pyrrole-6,4'-piperidine]-1',3a-dicarboxylate |
InChI |
InChI=1S/C19H32N2O4/c1-5-24-15(22)19-7-6-18(14(19)12-20-13-19)8-10-21(11-9-18)16(23)25-17(2,3)4/h14,20H,5-13H2,1-4H3/t14-,19-/m0/s1 |
InChI Key |
UDHKXXMUVKVFFR-LIRRHRJNSA-N |
Isomeric SMILES |
CCOC(=O)[C@]12CCC3([C@@H]1CNC2)CCN(CC3)C(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C12CCC3(C1CNC2)CCN(CC3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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